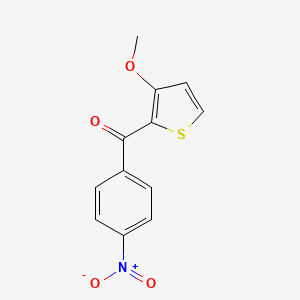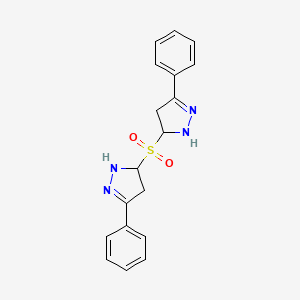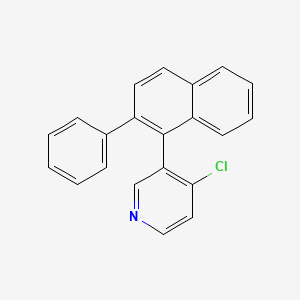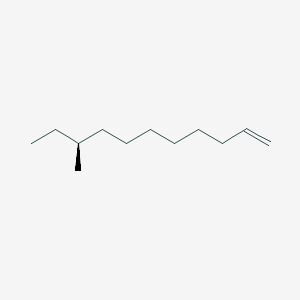![molecular formula C54H40 B12587584 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene CAS No. 443793-62-2](/img/structure/B12587584.png)
1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound characterized by its unique structure, which includes two diphenylethenyl groups attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves a multi-step process. One common method is the Wittig-Horner reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, altering their function. In electronic applications, its unique structure allows for efficient charge transport and light emission .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}benzene
- 1,2-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}ethane
- 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}benzene
Uniqueness
1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is unique due to its naphthalene core, which imparts distinct electronic properties compared to similar compounds with benzene or ethane cores. This uniqueness makes it particularly valuable in applications requiring specific electronic or photophysical properties .
Propiedades
Número CAS |
443793-62-2 |
|---|---|
Fórmula molecular |
C54H40 |
Peso molecular |
688.9 g/mol |
Nombre IUPAC |
1,3-bis[2-[4-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C54H40/c1-5-15-46(16-6-1)53(47-17-7-2-8-18-47)39-43-30-25-41(26-31-43)29-34-45-37-50-23-13-14-24-52(50)51(38-45)36-35-42-27-32-44(33-28-42)40-54(48-19-9-3-10-20-48)49-21-11-4-12-22-49/h1-40H |
Clave InChI |
UBCDIERUJFNMFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=CC3=CC4=CC=CC=C4C(=C3)C=CC5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)

![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)
![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)

![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)



